2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is an organic compound belonging to the class of tetralins Tetralins are polycyclic aromatic compounds containing a benzene ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several methods. One common approach involves the use of 5-methoxyindane-2-one or 5-bromoindane-2-ol as starting materials . These compounds undergo a series of reactions, including reduction and substitution, to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological pathways and interactions.
Medicine: Explored for its therapeutic potential in treating various conditions, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter systems, potentially influencing serotonin and norepinephrine reuptake . This interaction may contribute to its effects on mood and behavior.
Comparison with Similar Compounds
Similar Compounds
2-Aminotetralin:
5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: Another compound with a methoxy group, differing in the position of the functional groups.
Uniqueness
2-Amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and methoxy groups makes it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-amino-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H15NO2/c1-14-10-4-2-3-8-7(10)5-6-9(12)11(8)13/h2-4,9,11,13H,5-6,12H2,1H3 |
InChI Key |
CJMXBDWIIMFLRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.